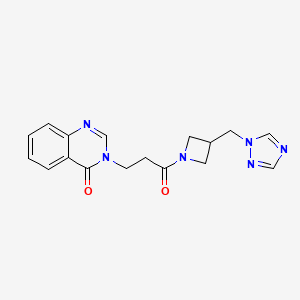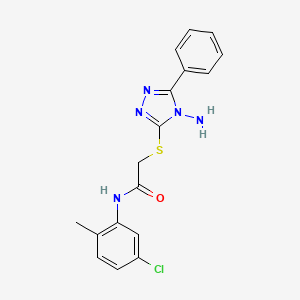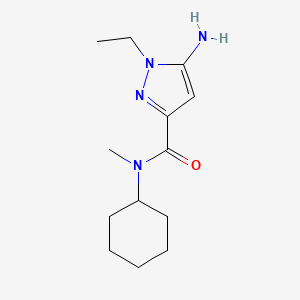
5-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
This compound can be synthesized through various methods. For instance, it can be efficiently obtained by reacting pyrazole-3-carboxylic acids (such as compounds 4 and 5) or pyrazole-3,4-dicarboxylic acid (compound 8) with several aromatic and heteroaromatic sulfonamides. The resulting sulfonamide derivatives have been characterized using techniques such as 1H NMR , 13C NMR , FT-IR , and mass spectroscopy .
Molecular Structure Analysis
The molecular structure of 5-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide consists of a pyrazole ring with substituents. It’s essential to examine the NMR spectra to understand the arrangement of atoms and functional groups within the compound .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it’s crucial to explore its reactivity. For instance, the compound can participate in various synthetic transformations, including one-pot multi-component reactions , cyclocondensation , cascade/tandem protocols , and coupling reactions . These reactions lead to the construction of diverse heterocyclic scaffolds .
Physical and Chemical Properties
Future Directions
: Shaabani, A., Nazeri, M. T., & Afshari, R. (2019). 5-Amino-pyrazoles: potent reagents in organic and medicinal synthesis. Molecular Diversity, 23(4), 751–807. Read more : Vurucu, B., Mert, S., Koldaş, S., Demirtaş, İ., & Kasımoğulları, R. (2023). Design, synthesis and biological evaluation of novel pyrazole derivatives bearing sulfonamide scaffold as antiproliferative agents. Journal of the Iranian Chemical Society, 20(1), 1107–1118. Read more : ChemicalBook. (n.d.). 5-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide. [Read more
properties
IUPAC Name |
5-amino-N-cyclohexyl-1-ethyl-N-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-3-17-12(14)9-11(15-17)13(18)16(2)10-7-5-4-6-8-10/h9-10H,3-8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFDNYQHJNFQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)N(C)C2CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B2441013.png)
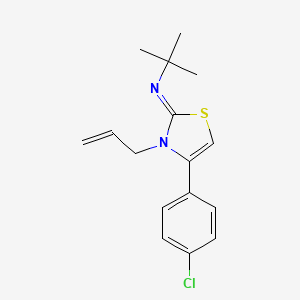
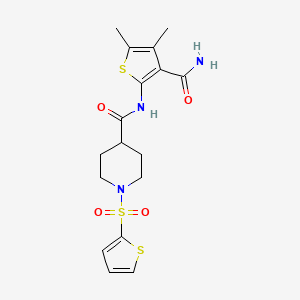

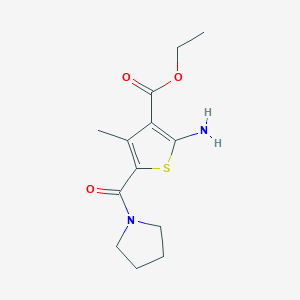
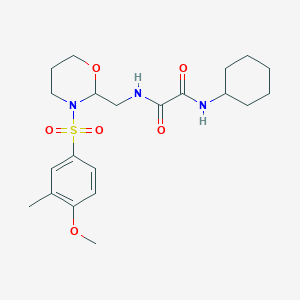
![N-cyclopentyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2441023.png)
![N-(2-bromophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2441025.png)
![4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine](/img/structure/B2441026.png)
![N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2441028.png)


